molecular formula C11H11NO5 B2946049 methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate CAS No. 931586-34-4

methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate

Cat. No.: B2946049
CAS No.: 931586-34-4
M. Wt: 237.211
InChI Key: BJBONRKSQLAZQO-UHFFFAOYSA-N
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Description

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate (CAS: 931586-34-4) is a benzoxazine derivative characterized by a methyl oxyacetate substituent at the 6-position of the benzoxazinone core. This compound is synthesized for research purposes, with a purity of 95% (typical for laboratory-grade chemicals) and is cataloged under MFCD09763756 . For instance, related compounds in this class, such as N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide, have been patented as ROR-gamma modulators for treating autoimmune and inflammatory diseases , suggesting possible therapeutic relevance for the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-9-8(4-7)12-10(13)5-17-9/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBONRKSQLAZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazine-6-ol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typical for esters and has been observed in structurally related benzoxazine derivatives .

Reaction Conditions

ConditionProductReference
Acidic (e.g., HCl, H₂SO₄)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid
Basic (e.g., NaOH, KOH)Same as above

Mechanistic Pathway

  • Base-Catalyzed Hydrolysis : Nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Ring-Opening Reactions of the Benzoxazine Core

The benzoxazine ring can undergo ring-opening under specific conditions, such as nucleophilic attack at the electron-deficient positions. For example, the oxazine ring’s lactam group may react with amines or alcohols .

Example Reaction with Amines

ReagentProductReference
Primary amines (e.g., NH₃)6-(2-Aminoethoxy)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine

Key Observations

  • Ring-opening typically occurs at the C3 position due to the electron-withdrawing effect of the carbonyl group.

  • Products retain the oxyacetate side chain unless further derivatized .

Functionalization via the Ether Linkage

The ether oxygen in the [(benzoxazin-6-yl)oxy]acetate group can participate in nucleophilic substitution or coupling reactions, particularly under Mitsunobu or Ullmann conditions .

Suzuki-Miyaura Coupling

ConditionsProductReference
Pd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives with modified benzoxazine core

Mechanism

  • The aromatic bromide (if present) undergoes cross-coupling with boronic acids to form biaryl systems.

  • The ester group remains intact under these conditions .

Reduction of the Carbonyl Group

The 3-oxo group in the benzoxazine ring can be reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄.

Reduction Pathways

Reducing AgentProductReference
NaBH₄ (in EtOH)3-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-6-yl derivative
LiAlH₄ (in THF)3-Methylene-3,4-dihydro-2H-1,4-benzoxazin-6-yl derivative

Applications

  • Reduced products are intermediates for synthesizing bioactive analogs with enhanced solubility .

Cycloaddition Reactions

The compound’s aromatic system may participate in Diels-Alder or click chemistry reactions. For example, its electron-rich benzene ring can act as a diene in cycloadditions .

Click Chemistry with Azides

ReagentProductReference
Cu(I)-catalyzed azide-alkyne1,2,3-Triazole-linked benzoxazine derivatives

Key Findings

  • Triazole derivatives exhibit improved anti-inflammatory activity in microglial cells .

  • The reaction proceeds via Huisgen 1,3-dipolar cycloaddition, retaining the ester functionality .

Mechanistic Insights from Molecular Docking

Studies on similar benzoxazine derivatives suggest that the methoxyacetate side chain enhances binding to biological targets like Keap1 via hydrogen bonding and π-π interactions . For example:

  • Hydrogen bonding : The ester carbonyl interacts with Arg415 in Keap1 .

  • π-π stacking : The benzoxazine ring aligns with Tyr572 .

Stability and Reactivity Considerations

  • pH Sensitivity : The compound is stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via ester pyrolysis .

Scientific Research Applications

Chemistry: In chemistry, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects, making it a candidate for drug discovery and development.

Industry: In the materials industry, this compound can be used in the production of polymers and other advanced materials. Its unique properties may contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomerism

The positional orientation of substituents on the benzoxazinone core significantly impacts physicochemical and biological properties. For example:

  • Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate (QZ-9970, CAS 931586-34-4) has the oxyacetate group at the 6-position.
  • Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate (QY-9490, CAS 1212059-84-1) is the 7-position isomer .

Positional isomerism can alter electronic distribution, solubility, and binding affinity. For instance, the 6-position isomer may exhibit enhanced hydrogen-bonding capacity compared to the 7-position derivative due to proximity to the ketone group in the benzoxazinone ring.

Functional Group Variations

Substituent modifications influence reactivity and applications:

Compound Name Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Methyl oxyacetate (OCH2COOCH3) C12H11NO5 249.22 (calc.) High lipophilicity; research use
2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide Chloroacetamide C10H9ClN2O3 240.64 Potential alkylating agent
Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate Carboxylate C11H11NO4 221.21 Higher polarity; intermediate use
[(4-Methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid Phosphonic acid C16H17N2O5P 348.29 Enhanced water solubility

Key Observations :

  • The methyl oxyacetate group in the target compound enhances lipophilicity, making it suitable for membrane permeability studies.
  • The chloroacetamide derivative () may serve as a reactive intermediate in synthesis.
  • Phosphonic acid derivatives () exhibit higher solubility, ideal for aqueous-phase applications.

Core Structure Modifications

Replacing the benzoxazinone core with heterocycles or extended systems alters properties:

  • Chromen derivatives (e.g., methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate, ) feature a fused chromen ring, enhancing planarity and π-stacking capacity .

Biological Activity

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure
The molecular formula of this compound is represented as C12H11NO4C_{12}H_{11}NO_4. Its structure features a benzoxazine ring, which is known for various bioactive properties.

Synthesis
The synthesis typically involves the condensation of 2-amino phenol with methyl acetoacetate under acidic conditions. This process may include cyclization reactions that yield the desired benzoxazine derivative. Purification often follows via recrystallization or chromatography to ensure high purity and yield.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties
    • Studies have indicated that derivatives of benzoxazine compounds possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
  • Anticancer Activity
    • Research has shown that certain benzoxazine derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated an IC50 value indicating effective cytotoxicity against human cancer cell lines, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects
    • Compounds in this class have been noted for their anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways, such as those related to cancer progression or microbial metabolism.
  • Receptor Binding : It can bind to cell surface receptors, altering cellular responses and signaling pathways crucial for growth and survival in both microbial and cancer cells .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control groups .

Case Study 2: Anticancer Potential

In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. This suggests a promising anticancer effect that warrants further investigation .

Data Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against pathogens
Anticancer70% reduction in breast cancer cell viability
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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